

A Technical Guide to the Genotoxicity and Carcinogenicity of Butylated Hydroxyanisole (BHA)

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Compound of Interest

Compound Name: Butylated Hydroxyanisole

Cat. No.: B1222773

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Executive Summary

Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. Despite its utility, BHA's safety has been the subject of extensive research and regulatory scrutiny, primarily due to findings of carcinogenicity in the forestomach of rodents. The International Agency for Research on Cancer (IARC) has classified BHA as "possibly carcinogenic to humans" (Group 2B).^{[1][2][3]} This technical guide provides an in-depth review of the genotoxic and carcinogenic properties of BHA, detailing the experimental evidence, underlying mechanisms, and relevant testing protocols. The consensus from the scientific data indicates that BHA is not a direct-acting genotoxic agent. Its carcinogenic effect is a high-dose, species-specific phenomenon localized to the rodent forestomach—an organ absent in humans—and is driven by a non-genotoxic, epigenetic mechanism of cytotoxicity and regenerative cell proliferation.^{[2][4]}

Genotoxicity Profile of BHA

The genotoxicity of BHA has been evaluated in a comprehensive range of in vitro and in vivo assays. The collective evidence suggests that BHA itself is not mutagenic, but its metabolites can induce genotoxic effects, particularly under conditions of metabolic activation.

In Vitro Genotoxicity Studies

In vitro assays have been crucial in elucidating the genotoxic potential of BHA and its metabolites.

- **Bacterial Reverse Mutation Assays (Ames Test):** BHA consistently tests negative in the Ames test using various *Salmonella typhimurium* strains, both with and without metabolic activation (S9 mix). This indicates that BHA does not induce point mutations in bacterial systems.
- **Mammalian Cell Assays:** In mammalian cell lines, such as Chinese hamster lung (CHL) fibroblasts, BHA has been shown to induce structural chromosomal aberrations. However, this effect is typically observed only in the presence of an S9 mix, suggesting that metabolic activation is required to produce clastogenic intermediates.
- **Oxidative DNA Damage:** The primary metabolites of BHA, tert-butylhydroquinone (TBHQ) and tert-butylquinone (TBQ), are more reactive. Studies on human lymphocytes have shown that TBHQ, in particular, can significantly increase the formation of oxidative DNA lesions, such as 7-hydroxy-8-oxo-2'-deoxyguanosine (8-OHdG). This damage is a consequence of the production of reactive oxygen species (ROS) during the metabolic redox cycling of these compounds.

Table 1: Summary of In Vitro Genotoxicity Data for BHA and its Metabolites

Test System	Compound	Concentration Range	Metabolic Activation (S9)	Result	Reference(s)
S. typhimurium (Ames Test)	BHA	Not Specified	With & Without	Negative for point mutations	
Chinese Hamster Lung (CHL) cells	BHA	Not Specified	With	Positive for chromosomal aberrations	
Chinese Hamster Lung (CHL) cells	BHA	Not Specified	Without	Negative for chromosomal aberrations	
Human Lymphocytes	BHA	10-100 μ M	Not Applicable	No significant induction of oxidative DNA damage	
Human Lymphocytes	TBHQ	50 μ M	Not Applicable	Positive: 680% increase in 8-OHdG formation	
Human Lymphocytes	TBQ	50 μ M	Not Applicable	Positive: 320% increase in 8-OHdG formation	

In Vivo Genotoxicity Studies

Despite the in vitro findings with its metabolites, BHA is generally considered non-genotoxic in vivo. The primary mechanism of toxicity at high doses is not direct interaction with DNA but

rather an epigenetic pathway involving cytotoxicity and cell proliferation. Studies in rodents have failed to show the formation of DNA adducts in the target tissue (forestomach) following BHA administration, supporting a non-genotoxic mode of action.

Carcinogenicity of BHA

The carcinogenic potential of BHA has been extensively studied in long-term animal bioassays, which revealed a very specific target organ and a dose-dependent effect.

Rodent Bioassay Findings

Chronic dietary administration of high doses of BHA has been shown to induce benign and malignant tumors (papillomas and squamous cell carcinomas) in the forestomach of rats and Syrian golden hamsters. Notably, this carcinogenic effect is absent in mice. The 3-tert-butyl-4-hydroxyanisole isomer is considered the primary contributor to the tumorigenic activity of commercial BHA.

The crucial observation is the species-specificity of this finding. Humans, unlike rodents, do not have a forestomach, which has led regulatory and scientific bodies to conclude that this carcinogenic effect is not relevant to human health risk assessment.

Table 2: Summary of Rodent Forestomach Carcinogenicity Data

Species/Strain	Sex	BHA in Diet	Duration	Forestomach Tumor Incidence (Papilloma or Carcinoma)	Reference(s)
F344 Rats	Male	2%	104 weeks	High incidence of papilloma and carcinoma	
F344 Rats	Female	2%	104 weeks	High incidence of papilloma and carcinoma	
Syrian Golden Hamsters	Male	2%	24 weeks	Papilloma with downward growth	
SHR Rats	N/A	2%	N/A	76.7% Squamous Cell Carcinoma	
SD Rats	N/A	2%	N/A	36.7% Squamous Cell Carcinoma	

Mechanistic Insights into Carcinogenicity

The carcinogenic action of BHA in the rodent forestomach is understood to be a threshold-dependent, epigenetic process. The key events are:

- **High-Dose Exposure:** The effect is only seen at high concentrations (e.g., 2% in the diet), which are far greater than human exposure levels.
- **Cytotoxicity:** High local concentrations of BHA in the forestomach cause direct cytotoxicity to the squamous epithelium.
- **Regenerative Proliferation:** This cytotoxicity leads to a sustained state of regenerative cell proliferation and hyperplasia.
- **Tumor Formation:** Chronic cell proliferation increases the likelihood of spontaneous mutations and fixation of errors, ultimately leading to the development of papillomas and carcinomas.

This mechanism is supported by the reversibility of the hyperplastic effects when BHA is removed from the diet.

Key Experimental Protocols

Understanding the methodologies used to evaluate BHA is critical for interpreting the data.

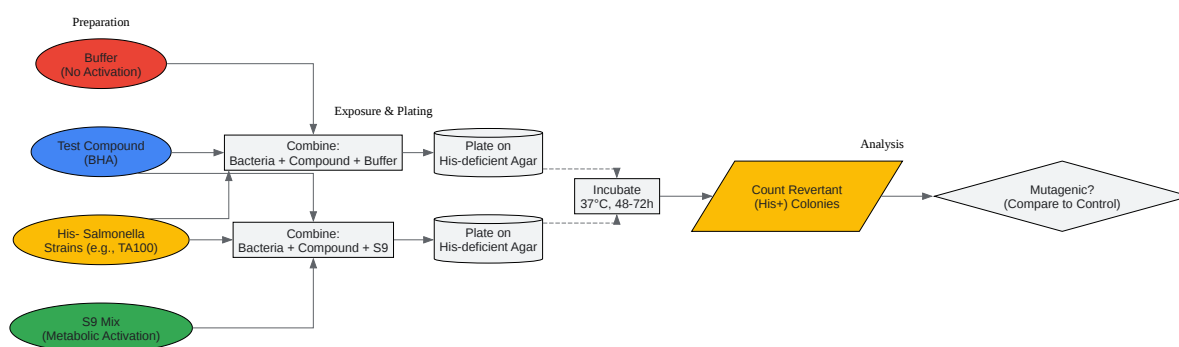
Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a short-term bacterial assay used to evaluate a chemical's potential to induce point mutations.

- **Principle:** The test uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in the histidine gene, restoring the bacteria to a prototrophic state (His+) and allowing them to grow on a histidine-deficient medium.
- **Methodology:**
 - **Strain Selection:** Multiple strains are used to detect different types of mutations (e.g., TA98 for frameshift, TA100 and TA1535 for base-pair substitution).
 - **Metabolic Activation:** To mimic mammalian metabolism, the test is run with and without a rat liver homogenate fraction (S9 mix), as some chemicals only become mutagenic after

metabolic conversion.

- Exposure: The bacterial strain, test chemical at various concentrations, and either S9 mix or a buffer are combined in a test tube.
- Plating: The mixture is added to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutation to occur) and poured onto a minimal glucose agar plate (histidine-deficient).
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.



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Workflow for the Ames bacterial reverse mutation test.

Protocol: Chronic Rodent Carcinogenicity Bioassay

This long-term study is the gold standard for assessing the carcinogenic potential of a chemical.

- Principle: To determine if lifetime exposure to a chemical results in an increased incidence of neoplasms in animals compared to controls.
- Methodology:

- **Species Selection:** The study is typically conducted in two rodent species, most commonly rats and mice.
- **Dose Selection:** Dose levels are determined from shorter, sub-chronic toxicity studies. Typically, three dose levels are used, with the highest dose being the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause life-threatening toxicity or reduce lifespan from effects other than cancer.
- **Administration:** The test chemical (BHA) is administered to the animals for a significant portion of their lifespan, usually via the diet for 18-24 months. A concurrent control group receives the same diet without the test chemical.
- **Observation:** Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- **Termination and Pathology:** At the end of the study (e.g., 24 months), all surviving animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined by a pathologist. Tissues are preserved for histopathological evaluation.
- **Data Analysis:** Tumor incidence, latency (time to tumor), and malignancy in the dosed groups are statistically compared to the control group to determine if there is a carcinogenic effect.

Signaling Pathways and Molecular Mechanisms

The biological effects of BHA are mediated through its metabolic activation and subsequent interaction with cellular signaling pathways.

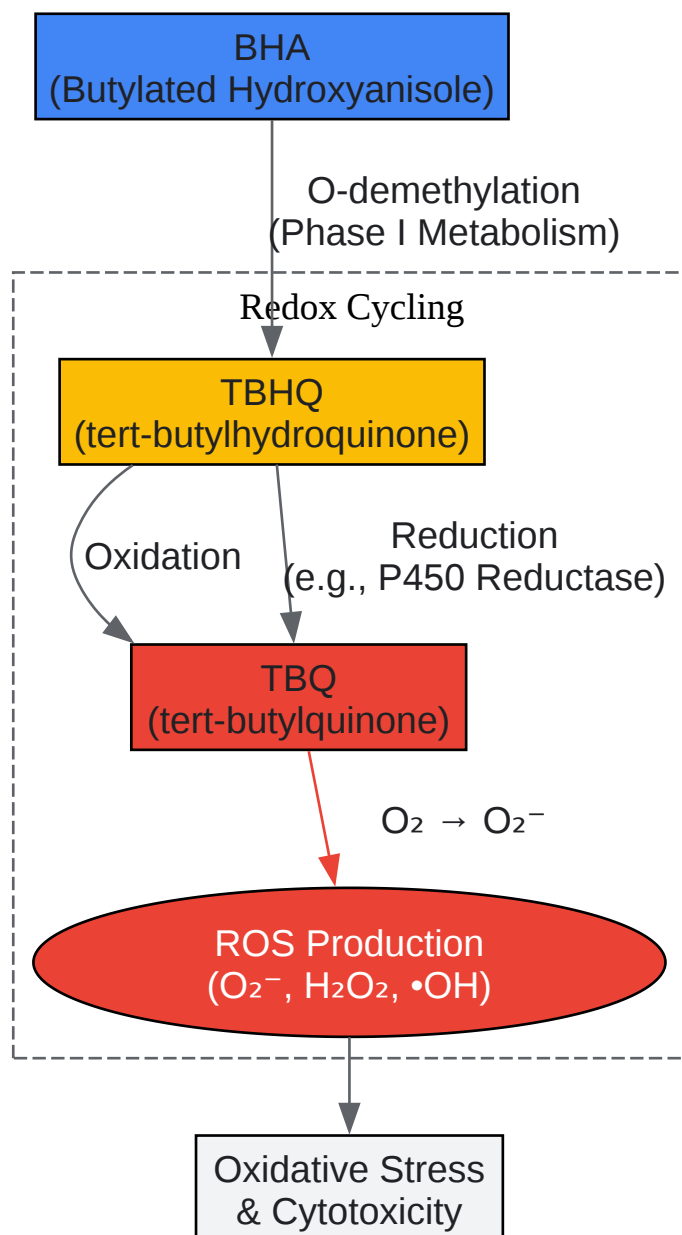
Metabolic Activation and ROS Production

BHA itself is relatively inert. Its toxicity is dependent on its metabolic activation to more reactive species.

- **Metabolism:** In the liver and other tissues, BHA undergoes O-demethylation, a Phase I reaction, to form tert-butylhydroquinone (TBHQ).
- **Redox Cycling:** TBHQ can then auto-oxidize to form a semiquinone radical and subsequently tert-butylquinone (TBQ). This TBHQ/TBQ couple can undergo redox cycling, where TBQ is

reduced back to the semiquinone radical by enzymes like NADPH-cytochrome P450 reductase.

- ROS Generation: During this cycle, molecular oxygen accepts an electron, generating superoxide anion radicals (O_2^-). This "oxidative burst" leads to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals, causing cellular oxidative stress.



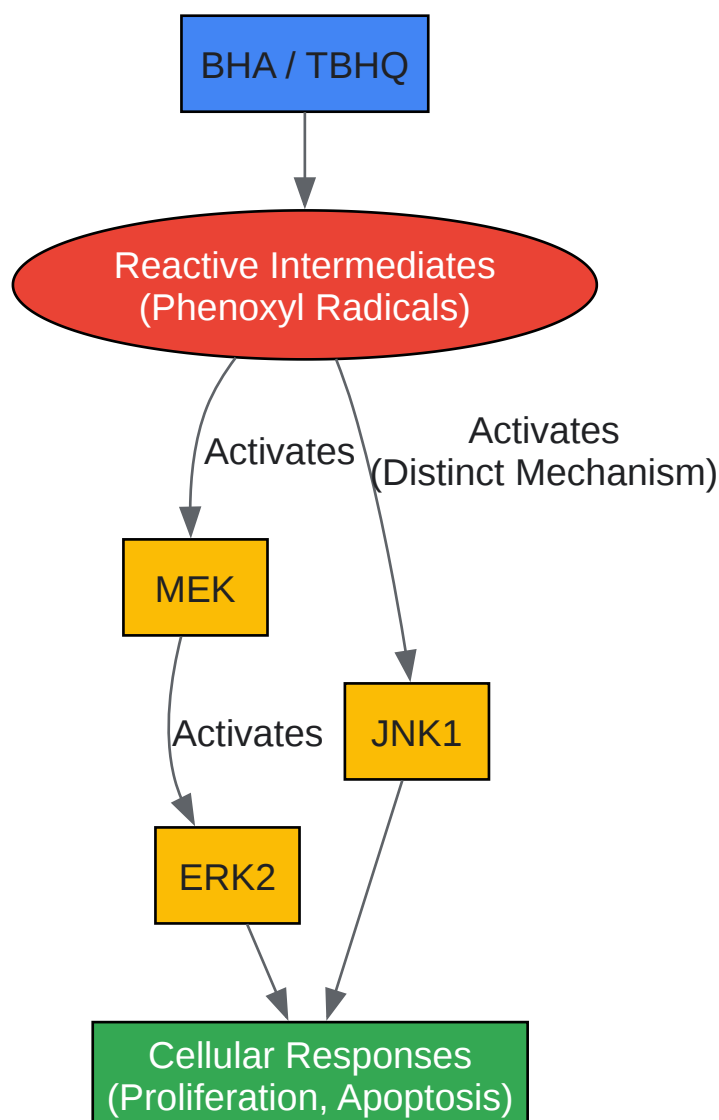
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Metabolic activation of BHA and subsequent ROS production.

Activation of MAPK Signaling Pathways

BHA and its metabolite TBHQ have been shown to activate distinct Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of cell proliferation, differentiation, and apoptosis.

- **ERK and JNK Activation:** In cellular models, BHA can induce a rapid and transient activation of Extracellular signal-Regulated Kinase 2 (ERK2) and a more delayed, persistent activation of c-Jun N-terminal Kinase 1 (JNK1).
- **Role of Oxidative Stress:** The activation of ERK2 by BHA and TBHQ appears to be dependent on oxidative stress generated by reactive intermediates, such as phenoxyl radicals, rather than by hydrogen peroxide. This links the metabolic activation of BHA directly to the modulation of key signaling pathways that control cell fate.



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Activation of MAPK signaling pathways by BHA metabolites.

Conclusion and Regulatory Perspective

The weight of scientific evidence indicates that BHA does not pose a genotoxic risk through direct interaction with DNA. In vitro assays show that its metabolites can induce chromosomal damage and oxidative stress, but these effects are not apparent in vivo.

The carcinogenicity of BHA is a high-dose phenomenon confined to the forestomach of specific rodent species and is driven by a well-understood epigenetic mechanism of cytotoxicity and sustained cell proliferation. Given that humans lack a forestomach, this finding is widely

considered not relevant for human cancer risk assessment. While the IARC Group 2B classification remains, numerous regulatory agencies and scientific bodies have concluded that BHA is safe at the low levels currently permitted for use as a food additive. For professionals in drug development, BHA serves as a key case study in the importance of understanding species-specific mechanisms and distinguishing between genotoxic and non-genotoxic modes of action in carcinogenicity risk assessment.

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References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butylated hydroxyanisole: Carcinogenic food additive to be avoided or harmless antioxidant important to protect food supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based cancer risk assessment of butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
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